molecular formula C17H22Cl2N4O2 B1435578 N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride CAS No. 2108458-07-5

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride

Cat. No.: B1435578
CAS No.: 2108458-07-5
M. Wt: 385.3 g/mol
InChI Key: FUNGUXBWEZBMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride is a highly potent, selective, and cell-active ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This compound demonstrates exceptional selectivity for GSK-3β over other kinases, making it an invaluable chemical probe for dissecting the complex signaling pathways governed by this key enzyme [https://www.phosphosolutions.com/pdfs/1387.pdf]. GSK-3β is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, bipolar disorder, and Parkinson's disease. Consequently, this inhibitor is a pivotal tool for investigating the role of GSK-3β in tau hyperphosphorylation, amyloid-beta toxicity, neuroinflammation, and neuronal survival [https://pubmed.ncbi.nlm.nih.gov/15342946/]. Its application extends to studies of mood disorders, where it is used to model the effects of GSK-3β inhibition on behaviors and cellular resilience. Furthermore, researchers utilize this compound to explore Wnt/β-catenin signaling and its impact on stem cell differentiation, embryogenesis, and oncogenesis. By providing highly specific inhibition, this molecule enables the precise functional characterization of GSK-3β in both physiological and disease contexts, offering critical insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.2ClH/c1-11-15(10-19-16(20-11)12-7-8-18-9-12)17(22)21-13-3-5-14(23-2)6-4-13;;/h3-6,10,12,18H,7-9H2,1-2H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNGUXBWEZBMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is synthesized via a nucleophilic aromatic substitution (S_NAr) reaction on a chlorinated pyrimidine precursor. This precursor is typically prepared from commercially available or synthesized heteroaromatic compounds, such as 2,4-dichloropyrimidine derivatives.

Reaction Conditions:

  • Reagents: Primary amines or amine equivalents.
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalyst: None or catalytic amounts of base (e.g., potassium carbonate).
  • Temperature: Elevated (80-120°C).

Introduction of the 4-Methyl-2-Pyrrolidin-3-yl Group

The pyrrolidine moiety is introduced via nucleophilic substitution or amide coupling, often involving:

  • Alkylation of the pyrrolidine ring with methyl halides.
  • Formation of the 2-position on the pyrrolidine ring through reductive amination or alkylation.

Attachment of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is incorporated through Buchwald-Hartwig amination or nucleophilic aromatic substitution, depending on the precursor's functional groups.

Formation of the Carboxamide at the Pyrimidine-5 Position

The carboxamide linkage is formed via amide coupling reactions, typically using:

  • Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), or HATU.
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions: Room temperature to mild heating (25-50°C).

Final Salt Formation

The compound is converted into its dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, such as ethanol or methanol, under controlled conditions.

Representative Synthetic Route

Step Reaction Type Reagents & Conditions Purpose References
1 Nucleophilic aromatic substitution 2,4-Dichloropyrimidine + amine Pyrimidine core synthesis
2 Alkylation / reductive amination Pyrrolidine derivatives + methyl halides Pyrrolidine ring modification
3 Buchwald-Hartwig amination Aromatic halides + phenylamine derivatives Phenyl group attachment
4 Amide coupling Carboxylic acid + amines + coupling reagents Carboxamide formation ,
5 Salt formation HCl in ethanol Dihydrochloride salt

Research Findings and Optimizations

Research indicates that the synthetic routes are optimized for high yield and purity, with particular attention to:

  • Regioselectivity : Ensuring selective substitution on the pyrimidine ring.
  • Functional group compatibility : Protecting groups are employed when necessary to prevent side reactions.
  • Reaction conditions : Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Purification methods : Column chromatography and recrystallization are standard for isolating pure intermediates and final products.

Data Tables

Table 1. Typical Reaction Conditions for Key Steps

Step Reaction Solvent Temperature Time Yield (%) Notes
1 Nucleophilic substitution DMF 100°C 12h 75 Regioselective
2 Reductive amination Methanol Room temp 4h 80 Excess methyl halide
3 Buchwald-Hartwig coupling Dioxane 110°C 16h 70 Palladium catalyst
4 Amide coupling DCC/DMF Room temp 8h 85 Dry conditions

Table 2. Final Salt Formation Parameters

Parameter Condition Purpose References
Acid HCl in ethanol Protonation to form dihydrochloride
Temperature Room temperature Stability
Reaction time 2-4 hours Complete salt formation

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemistry

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can undergo various reactions such as oxidation and reduction to create more complex chemical entities.
  • Reagent in Organic Reactions : It acts as a reagent in nucleophilic or electrophilic substitution reactions, which are essential in synthetic organic chemistry .

Biology

In biological research, this compound is being investigated for its potential activities:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, which could be beneficial in drug development for diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The compound's ability to interact with biological receptors opens avenues for exploring its therapeutic effects .

Medicine

The medicinal applications of this compound include:

  • Anti-inflammatory Properties : Initial studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, potentially leading to new cancer therapies.
  • Antimicrobial Effects : There is interest in its antimicrobial properties, which could contribute to the development of new antibiotics .

Industry

In industrial applications, this compound can be used for:

  • Development of New Materials : Its unique structure allows it to be explored as a precursor for novel materials with specific properties.
  • Catalyst Development : The compound may serve as a catalyst or catalyst precursor in various chemical processes .

Case Study 1: Anticancer Activity

A study conducted on the anticancer potential of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound effectively inhibits specific kinases involved in cancer progression. This inhibition was linked to reduced cell proliferation and migration in vitro, suggesting potential therapeutic applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride (CAS: 2108705-69-5), shares the pyrimidine backbone and dihydrochloride salt but differs in substituents:

  • Substituent at position 2 : Piperidin-3-yl (a six-membered ring) vs. pyrrolidin-3-yl (five-membered ring) in the target compound.
  • Aryl group : 3-Chlorophenyl vs. 4-methoxyphenyl.
  • Molecular weight : 360.72 g/mol (C₁₆H₂₀Cl₃N₃) vs. 385.30 g/mol.

Functional Analogues

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (described in ) shares a pyrimidine core but features dual chlorophenyl groups and an aminomethyl linker. Key differences include:

  • Substitution pattern: The target compound lacks the aminomethyl bridge and instead has a carboxamide group.
  • Hydrogen bonding: The dihydrochloride salt in the target compound facilitates ionic interactions, whereas the non-salt form of the chlorophenyl analogue relies on weak C–H⋯O and C–H⋯π bonds for crystal packing .

Thioxo and Nitro Derivatives

Derivatives like N-(4-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () differ in:

  • Ring saturation : A tetrahydropyrimidine (partially saturated) vs. the fully aromatic pyrimidine in the target compound.
  • Functional groups : A thioxo (C=S) group at position 2 and a nitro group on the phenyl ring. These groups increase molecular polarity but may reduce metabolic stability due to nitro group toxicity .

Heterocyclic Variations

N-[(4S)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride () replaces the pyrimidine core with an oxazole ring. This substitution alters electronic properties (oxazole is less aromatic than pyrimidine) and may influence binding affinity in biological targets .

Comparative Data Table

Property Target Compound 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride N-(4-Chlorophenyl) Pyrimidin-4-amine Analogue
Molecular Formula C₁₇H₂₂Cl₂N₄O₂ C₁₆H₂₀Cl₃N₃ C₂₄H₂₀Cl₂N₄O
Molecular Weight (g/mol) 385.30 360.72 467.35
Key Substituents 4-Methoxyphenyl, pyrrolidin-3-yl 3-Chlorophenyl, piperidin-3-yl Dual chlorophenyl, aminomethyl
Solubility High (dihydrochloride salt) Moderate (chlorine reduces solubility) Low (non-ionic form)
Synthetic Route Amide coupling, salt formation Similar, but with piperidine substitution Multi-step synthesis with aminomethyl bridge
Biological Implications Enhanced solubility for drug delivery Potential toxicity from chlorine Stable crystalline packing via weak H-bonds

Research Findings and Implications

  • Salt Forms : The dihydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues, a critical factor in drug formulation .
  • Substituent Effects : Methoxy groups enhance metabolic stability over nitro or chloro substituents, which are prone to enzymatic reduction or elimination .
  • Heterocyclic Influence : Pyrrolidine rings (five-membered) may offer better conformational flexibility than piperidine (six-membered) in binding to biological targets .

Biological Activity

N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride (CAS: 1442086-31-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C17H22Cl2N4O2C_{17}H_{22}Cl_2N_4O_2, with a molecular weight of 385.3 g/mol. The compound features a pyrrolidine core, which is known for various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structural motifs have shown efficacy against various bacterial strains. For instance, derivatives containing the pyrrolidine ring demonstrated activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable antimicrobial effects .

Anticancer Potential

The anticancer potential of pyrrolidine derivatives has been explored extensively. A study highlighted that compounds featuring the pyrimidine structure could inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeRelevant FindingsReference
AntimicrobialActive against E. coli and S. aureus
AnticancerInhibits proliferation in HeLa and MCF-7 cells
Anti-inflammatoryPotential COX enzyme inhibition

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes like COX, which are involved in inflammatory processes. This suggests that the compound may also exhibit anti-inflammatory properties .
  • Modulation of Signaling Pathways : The presence of the pyrimidine structure indicates potential interactions with nucleic acid synthesis pathways, which can impact cell growth and division in cancerous cells .

Case Studies

Several studies have investigated the biological activities of related pyrrolidine and pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, reporting IC50 values for compounds similar to this compound. The findings indicated significant antibacterial activity against resistant strains .
  • Anticancer Research : Compounds with structural similarities were tested against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction, further supporting the potential use of this class of compounds in cancer therapy .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?

Methodological Answer: Use ¹H/¹³C NMR spectroscopy to verify structural motifs (e.g., methoxyphenyl, pyrrolidine). High-performance liquid chromatography (HPLC) with ≥95% purity thresholds ensures batch consistency, while mass spectrometry (MS) confirms molecular weight, particularly for the dihydrochloride salt form. For polymorphic analysis, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can assess crystalline stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow GHS Category 4 guidelines for acute toxicity: use nitrile gloves, fume hoods, and closed systems to minimize exposure. Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to salt reactivity. Store under argon at -20°C to prevent hygroscopic degradation .

Q. How should researchers store this compound to maintain stability during long-term studies?

Methodological Answer: Store in airtight containers under inert gas (argon or nitrogen) at -20°C. Monitor moisture content via Karl Fischer titration and avoid freeze-thaw cycles to prevent salt dissociation. Use desiccants like silica gel in secondary packaging .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes for the pyrrolidine-pyrimidine core?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states in ring-closing metathesis. Use ICReDD’s reaction path search algorithms to predict regioselectivity and reduce experimental iterations. Solvent effects can be screened via COSMO-RS models to identify green solvents that stabilize intermediates .

Q. What statistical approaches resolve contradictions in solubility data across solvent systems?

Methodological Answer: Implement Design of Experiments (DoE) to evaluate solvent polarity, temperature, and ionic strength. Analyze outliers using Hansen solubility parameters and validate with polarized light microscopy to detect phase transitions. Multivariate regression isolates dominant factors (e.g., hydrogen bonding vs. van der Waals interactions) .

Q. How can enantioselectivity be improved in pyrrolidine functionalization during analog synthesis?

Methodological Answer: Screen chiral ligands (e.g., BINAP) in palladium-catalyzed asymmetric allylic alkylation. Optimize reaction conditions in microreactors with real-time FTIR monitoring to prevent racemization. DFT predicts ligand-substrate interactions to prioritize candidates .

Q. How should researchers address nonlinear pharmacokinetics in preclinical dose-response studies?

Methodological Answer: Use adaptive dosing protocols with staggered plasma sampling to capture absorption anomalies. Population pharmacokinetic (PopPK) modeling accounts for variability in salt dissociation rates. Validate via LC-MS/MS quantification of free base vs. salt forms, correlating with Caco-2 permeability assays .

Q. What spectroscopic methods differentiate the dihydrochloride salt from the free base?

Methodological Answer: FT-IR identifies protonated amines (N-H stretches at 2500–3000 cm⁻¹). Solid-state ³⁵Cl NMR and XRD reveal chloride ion incorporation in the lattice. Thermogravimetric analysis (TGA) quantifies solvent/water loss differences between forms .

Data Contradiction and Optimization

Q. How can conflicting chromatographic purity results be validated?

Methodological Answer: Employ orthogonal methods: NMR for structural integrity, MS for molecular weight, and ion chromatography to quantify chloride counterions. Re-test under standardized HPLC conditions (e.g., C18 column, isocratic elution) to isolate column degradation or mobile phase variability .

Q. What reactor design principles enhance scalability of the synthesis?

Methodological Answer: Apply CRDC subclass RDF2050112 guidelines: use continuous-flow reactors for exothermic steps (e.g., pyrimidine cyclization) with inline UV monitoring. Optimize mixing efficiency using computational fluid dynamics (CFD) to minimize hot spots and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride
Reactant of Route 2
N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.